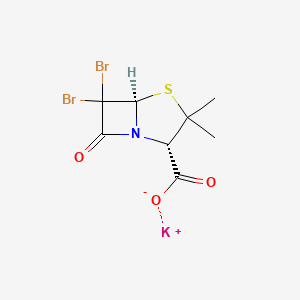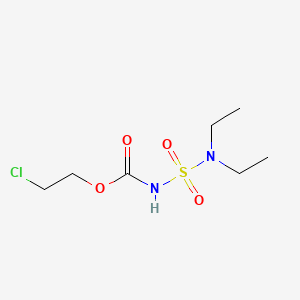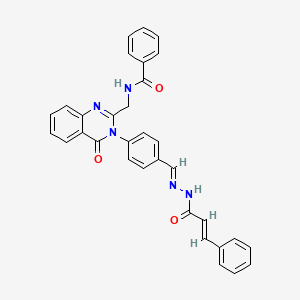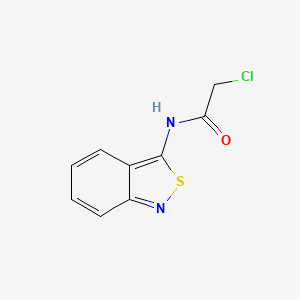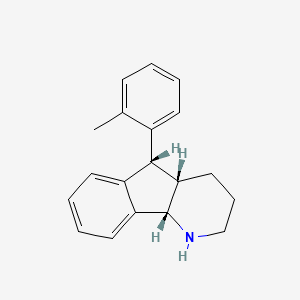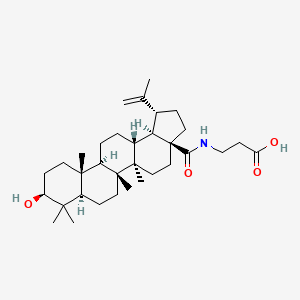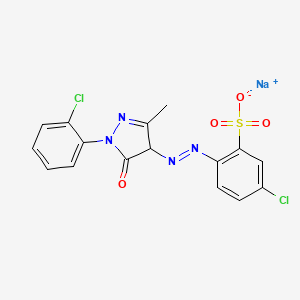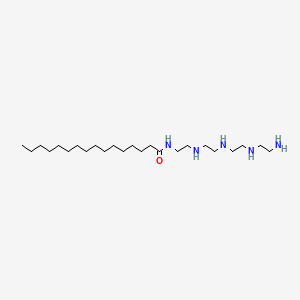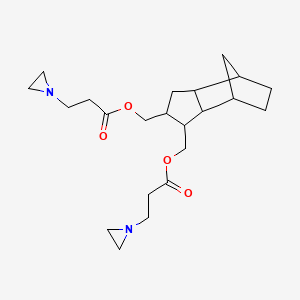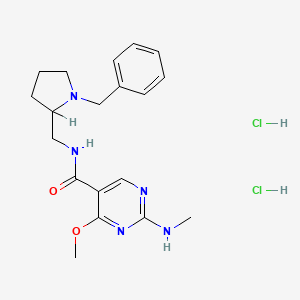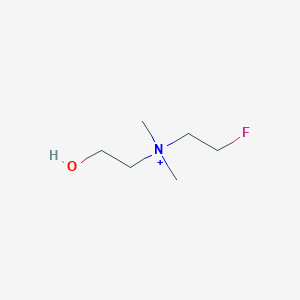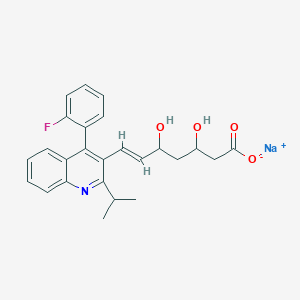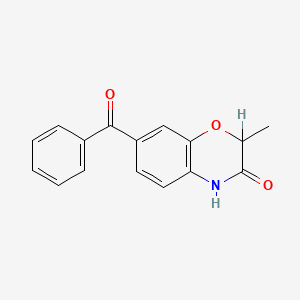
(+-)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoyl group attached to a benzoxazine ring, which is a fused bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to promote cyclization and the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl group and the benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazine compounds.
Scientific Research Applications
(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group and the benzoxazine ring can interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Benzoyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl substitution, which may affect its reactivity and biological activity.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one:
7-Benzoyl-2H-1,4-benzoxazine: Similar structure but different reactivity due to the absence of the carbonyl group.
Uniqueness
(±)-7-Benzoyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the benzoyl group and the methyl substitution on the benzoxazine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
123172-49-6 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
7-benzoyl-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H13NO3/c1-10-16(19)17-13-8-7-12(9-14(13)20-10)15(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
InChI Key |
JKWSYIDKCIEIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


